molecular formula C15H14F3N5O B12497840 2-(2-amino-6-methylpyrimidin-4-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol

2-(2-amino-6-methylpyrimidin-4-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol

Cat. No.: B12497840
M. Wt: 337.30 g/mol
InChI Key: SKXIRHRQEMYFEA-UHFFFAOYSA-N
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Description

2-(2-amino-6-methylpyrimidin-4-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a pyrazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-6-methylpyrimidin-4-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-amino-6-methylpyrimidine with a suitable phenyl-substituted pyrazole derivative under controlled conditions. The reaction often requires the use of strong bases or acids as catalysts and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-6-methylpyrimidin-4-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-amino-6-methylpyrimidin-4-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-amino-6-methylpyrimidin-4-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-amino-6-methylpyrimidin-4-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C15H14F3N5O

Molecular Weight

337.30 g/mol

IUPAC Name

2-(2-amino-6-methylpyrimidin-4-yl)-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C15H14F3N5O/c1-9-7-12(21-13(19)20-9)23-14(24,15(16,17)18)8-11(22-23)10-5-3-2-4-6-10/h2-7,24H,8H2,1H3,(H2,19,20,21)

InChI Key

SKXIRHRQEMYFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)N2C(CC(=N2)C3=CC=CC=C3)(C(F)(F)F)O

Origin of Product

United States

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